molecular formula C8H6F2O3 B6170827 2-(difluoromethyl)-4-hydroxybenzoic acid CAS No. 2551117-27-0

2-(difluoromethyl)-4-hydroxybenzoic acid

Katalognummer: B6170827
CAS-Nummer: 2551117-27-0
Molekulargewicht: 188.13 g/mol
InChI-Schlüssel: QIEGEGUBOJZMBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-4-hydroxybenzoic acid is an organic compound that features a difluoromethyl group attached to a hydroxybenzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4-hydroxybenzoic acid typically involves the introduction of the difluoromethyl group to a hydroxybenzoic acid derivative. One common method is the difluoromethylation of 4-hydroxybenzoic acid using difluorocarbene precursors under specific reaction conditions. For example, the reaction can be carried out using ClCF2H (chlorodifluoromethane) in the presence of a base such as potassium tert-butoxide (t-BuOK) to generate the difluorocarbene intermediate, which then reacts with the hydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of novel difluoromethylation reagents and catalysts can further streamline the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-4-hydroxybenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(difluoromethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxybenzoic acid core can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-hydroxybenzoic acid is unique due to the presence of both the difluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxy group allows for hydrogen bonding and other interactions with biological targets .

Eigenschaften

CAS-Nummer

2551117-27-0

Molekularformel

C8H6F2O3

Molekulargewicht

188.13 g/mol

IUPAC-Name

2-(difluoromethyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C8H6F2O3/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7,11H,(H,12,13)

InChI-Schlüssel

QIEGEGUBOJZMBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C(F)F)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.